![molecular formula C12H11Cl2N3 B1467562 6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 1111849-91-2](/img/structure/B1467562.png)
6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine, or 6CNMPA, is a pyrimidinamine compound that has attracted significant attention in recent years due to its unique chemical properties and potential applications in various scientific fields. It is a water-soluble compound that has a wide range of uses, including as a dye, a pharmaceutical, and a research tool.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the pharmaceutical industry due to their biological activity. The compound can be used as a precursor in the synthesis of indole derivatives, which are prevalent moieties in several alkaloids . These derivatives have shown promise in treating cancer cells, microbes, and various disorders .
Antiviral Agents
The structural complexity of this compound allows for its use in the development of antiviral agents. By modifying the pyrimidin-4-amine moiety, researchers can synthesize derivatives with potential inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Anti-HIV Activity
Modifications to the core structure of 6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine can lead to compounds with anti-HIV activity. These derivatives can be screened against HIV-1 and HIV-2 strains to assess their efficacy in inhibiting viral replication in acutely infected cells .
Antibacterial and Antibiofilm Applications
The compound’s chlorinated aromatic and pyrimidine components make it a candidate for antibacterial and antibiofilm research. It can be used to synthesize nicotinamide derivatives, which have shown computational and experimental promise in these fields .
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-8-16-11(14)6-12(17-8)15-7-9-3-2-4-10(13)5-9/h2-6H,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXSMULGYZWEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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